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molecular formula C9H10FNO B1302411 N-(4-fluoro-2-methylphenyl)acetamide CAS No. 326-65-8

N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B1302411
M. Wt: 167.18 g/mol
InChI Key: RJKWSTDTEPBWBJ-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

With cooling with ice, fuming nitric acid (25 ml) was dropwise added to an acetic acid (100 ml) solution of N-(4-fluoro-2-methylphenyl)acetamide (I-259) (10.0 g, 59.8 mmol), taking 50 minutes. After the addition, then restoration to room temperature and stirring for 23 hours, the reaction liquid was poured into ice. The precipitated solid was collected by filtration, washed with water, then dried to obtain the entitled compound (11.1 g, 87%) as a pale brown solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:15])[CH3:14])=[C:8]([CH3:16])[CH:7]=1>C(O)(=O)C>[F:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:4])=[O:2])[C:9]([NH:12][C:13](=[O:15])[CH3:14])=[C:8]([CH3:16])[CH:7]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)NC(C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
restoration to room temperature and stirring for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction liquid
ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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